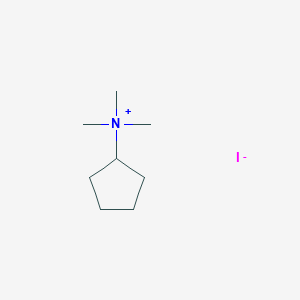
N,N,N-Trimethylcyclopentanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylcyclopentanaminium iodide is a quaternary ammonium compound characterized by the presence of a cyclopentane ring bonded to a nitrogen atom, which is further substituted with three methyl groups and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylcyclopentanaminium iodide typically involves the quaternization of N,N,N-trimethylcyclopentanamine with an iodide source. One common method is the reaction of N,N,N-trimethylcyclopentanamine with methyl iodide in an organic solvent such as acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethylcyclopentanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents with the desired nucleophile.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Complex Formation: Metal salts are used to form complexes, often in the presence of coordinating solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethylcyclopentanaminium chloride or bromide can be formed.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylcyclopentanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure imparts desirable properties such as solubility and stability.
Mecanismo De Acción
The mechanism by which N,N,N-Trimethylcyclopentanaminium iodide exerts its effects is primarily through its interaction with biological membranes and its ability to form complexes with various molecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, its ability to form stable complexes with drugs and other molecules makes it useful in targeted delivery systems.
Comparación Con Compuestos Similares
N,N,N-Trimethylcyclopentanaminium iodide can be compared with other quaternary ammonium compounds such as:
N,N,N-Trimethylcyclohexanaminium iodide: Similar structure but with a cyclohexane ring, which may affect its physical and chemical properties.
N,N,N-Trimethylcyclopropanaminium iodide: Smaller ring size, leading to different steric and electronic effects.
N,N,N-Trimethylcyclobutanaminium iodide: Intermediate ring size, offering a balance between the properties of cyclopentane and cyclohexane derivatives.
The uniqueness of this compound lies in its specific ring size and the resulting balance of stability and reactivity, making it suitable for a variety of applications.
Propiedades
Número CAS |
45653-07-4 |
|---|---|
Fórmula molecular |
C8H18IN |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
cyclopentyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-9(2,3)8-6-4-5-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ASIIMJYCESMHQB-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1CCCC1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
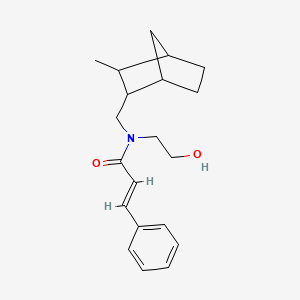
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
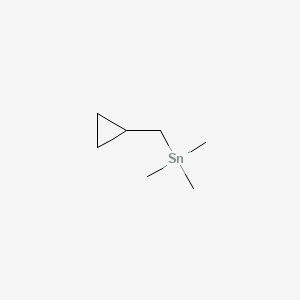
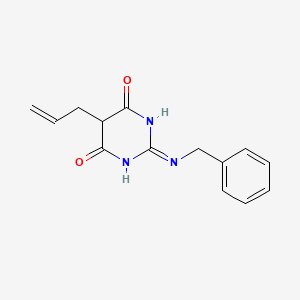

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
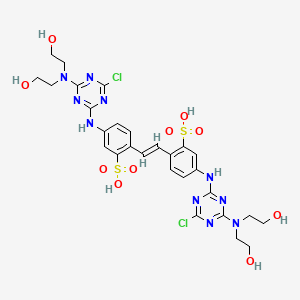
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
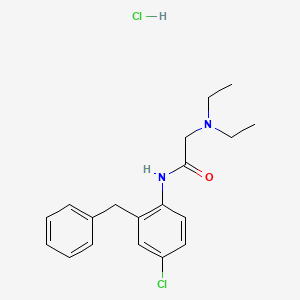

![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
